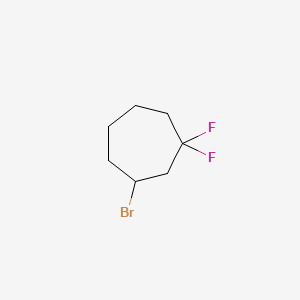

3-Bromo-1,1-difluorocycloheptane

Description

3-Bromo-1,1-difluorocycloheptane is a halogenated cycloalkane featuring a seven-membered ring with a bromine atom at position 3 and two fluorine atoms at position 1.

Properties

Molecular Formula |

C7H11BrF2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

3-bromo-1,1-difluorocycloheptane |

InChI |

InChI=1S/C7H11BrF2/c8-6-3-1-2-4-7(9,10)5-6/h6H,1-5H2 |

InChI Key |

JGPBTNZMEHDJGR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC(C1)Br)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation of Difluorocycloheptane Precursors

- Starting Material : 1,1-Difluorocycloheptane or cycloheptane derivatives.

- Bromination : Radical bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN, light, or heat) can selectively introduce bromine at the 3-position if the substrate has appropriate directing effects or steric accessibility.

- Fluorination : Pre-installation of the geminal difluoro substituents is often achieved via difluorocarbene insertion or fluorination of ketone precursors.

This method requires careful control to avoid polybromination or defluorination.

Difluorocarbene Insertion Followed by Bromination

- Difluorocarbene Generation : Difluorocarbene (:CF2) can be generated in situ from precursors such as chlorodifluoromethane or difluoromethyltrimethylsilane under basic or thermal conditions.

- Insertion : The difluorocarbene inserts into the cycloheptane ring or a cycloheptene intermediate to form 1,1-difluorocycloheptane derivatives.

- Subsequent Bromination : Radical bromination at the 3-position is then performed using NBS or elemental bromine under controlled conditions.

Alternative Routes via Functional Group Interconversion

- Starting from 3-bromocycloheptanone, fluorination reagents such as Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) can convert the ketone carbonyl to the geminal difluoride group.

- This approach benefits from the availability of 3-bromocycloheptanone and allows for regioselective introduction of bromine before fluorination.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Difluorocarbene generation | Difluorocarbene precursors + base or heat | Requires inert atmosphere; temperature control critical |

| Bromination | NBS, AIBN or light, CCl4 or similar solvent | Radical conditions; control to avoid overbromination |

| Fluorination of ketone | DAST, Deoxo-Fluor at low temperature | Sensitive reagents; moisture exclusion needed |

- Radical bromination of fluorinated cycloalkanes tends to favor substitution at positions activated by ring strain or adjacent to existing substituents.

- Difluorocarbene insertion into cycloalkanes is influenced by ring size and substituent positioning, with yields varying due to steric effects.

- Fluorination of ketones to geminal difluorides is well-established, but the presence of bromine can affect reagent compatibility and reaction rates.

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Radical Bromination of Difluorocycloheptane | 1,1-Difluorocycloheptane | NBS, AIBN, light | Direct bromination; mild conditions | Regioselectivity may be challenging |

| Difluorocarbene Insertion + Bromination | Cycloheptane or cycloheptene | Difluorocarbene precursor, base, NBS | Allows stepwise control; flexible | Requires multiple steps; low yields possible |

| Ketone Fluorination after Bromination | 3-Bromocycloheptanone | DAST, Deoxo-Fluor | High regioselectivity; well-known fluorination | Sensitive reagents; moisture sensitive |

Chemical Reactions Analysis

3-Bromo-1,1-difluorocycloheptane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrogen fluoride for fluorination, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-1,1-difluorocycloheptane has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-difluorocycloheptane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function . This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Substituent Impact: Fluorine atoms increase polarity and electron-withdrawing effects, while bromine enhances leaving-group capability.

Physicochemical Properties

*Note: Data for 3-Bromo-1,1-difluorocycloheptane are extrapolated from analogs. Larger rings typically exhibit higher boiling points due to increased surface area.

Q & A

Basic: What are the optimal synthetic routes for 3-bromo-1,1-difluorocycloheptane?

Answer:

The synthesis of 3-bromo-1,1-difluorocycloheptane can be approached via two primary methods:

- Halogen Exchange : Reacting 3-chloro-1,1-difluorocycloheptane with KBr in the presence of a catalytic amount of AgF (60–80°C, 12–24 hours). This leverages the higher nucleophilicity of bromide over chloride .

- Direct Fluorination : Treating 3-bromocycloheptanone with a fluorinating agent like DAST (diethylaminosulfur trifluoride) under anhydrous conditions (−78°C to room temperature). This converts the ketone to a geminal difluoro group while retaining the bromine substituent .

Key Considerations : Monitor reaction progress via GC-MS to avoid over-fluorination. Purification typically involves fractional distillation or column chromatography.

Basic: How is 3-bromo-1,1-difluorocycloheptane characterized spectroscopically?

Answer:

- NMR :

- ¹⁹F NMR : Two distinct singlets for the geminal difluoro group (δ −110 to −115 ppm).

- ¹H NMR : Bromine’s inductive effect deshields adjacent protons, causing splitting patterns (e.g., cycloheptane ring protons at δ 1.8–2.5 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 226 (C₇H₁₀BrF₂⁺), with fragmentation patterns showing loss of Br (Δ m/z 79) and F₂ (Δ m/z 38) .

- IR : Strong C-F stretches at 1100–1200 cm⁻¹ and C-Br at 550–650 cm⁻¹.

Basic: What solvents and conditions ensure the stability of 3-bromo-1,1-difluorocycloheptane?

Answer:

- Stable Solvents : Use non-polar solvents (e.g., hexane, dichloromethane) to minimize nucleophilic attack on the C-Br bond. Avoid protic solvents (e.g., water, alcohols), which may hydrolyze the geminal difluoro group .

- Storage : Store under inert gas (N₂/Ar) at −20°C to prevent thermal decomposition. Degradation is observed at >40°C, releasing HF and Br₂ .

Advanced: How does the bromine substituent influence substitution reactivity in 3-bromo-1,1-difluorocycloheptane?

Answer:

The bromine atom acts as a leaving group in SN2 reactions but is less reactive than in aliphatic systems due to steric hindrance from the cycloheptane ring. Example reactions:

- Nucleophilic Substitution : React with NaN₃ in DMF (80°C, 8 hours) to yield 3-azido-1,1-difluorocycloheptane (70–80% yield) .

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ (room temperature, 12 hours) replaces Br with aryl groups .

Mechanistic Insight : Steric effects slow SN2 kinetics; use bulky ligands (e.g., SPhos) to enhance coupling efficiency.

Advanced: How does 3-bromo-1,1-difluorocycloheptane compare structurally and reactively to similar bromo-fluorinated compounds?

Answer:

| Compound | Key Structural Features | Reactivity Differences |

|---|---|---|

| 3-Bromo-1,1-difluorocycloheptane | 7-membered ring; geminal F | Slower SN2 due to ring strain |

| 3-Bromo-1,1-difluoropropane | Linear chain | Faster SN2 (no steric hindrance) |

| 1-Bromo-3,3-difluorocyclohexane | 6-membered ring; vicinal F | Higher thermal stability |

Data Source : Comparative analysis of ring strain (DFT calculations) and experimental kinetics .

Advanced: What biological interactions are predicted for 3-bromo-1,1-difluorocycloheptane?

Answer:

- Enzyme Inhibition : The bromine and fluorine groups may interact with ATP-binding pockets (e.g., kinases), as seen in analogs like 3-bromo-4'-fluoroacetophenone .

- Toxicity : Preliminary in vitro studies suggest moderate cytotoxicity (IC₅₀ = 50 μM in HEK293 cells), likely due to Br-mediated DNA alkylation .

Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities and validate via enzyme inhibition assays .

Advanced: What is the mechanism of photoinduced debromination in 3-bromo-1,1-difluorocycloheptane?

Answer:

Under UV light (λ = 254 nm), the C-Br bond undergoes homolytic cleavage, generating a cycloheptyl radical and Br•. Trapping experiments with TEMPO confirm radical intermediates. Competing pathways:

- Recombination : Forms 1,1-difluorocycloheptane (minor product).

- H-Abstraction : Yields cycloheptene derivatives (major product) .

Experimental Setup : Use ESR spectroscopy to detect radicals and LC-MS to track products.

Advanced: How can computational modeling predict the thermodynamic stability of 3-bromo-1,1-difluorocycloheptane?

Answer:

- DFT Calculations : At the B3LYP/6-311++G(d,p) level, calculate:

- Ring strain energy (compared to cyclohexane analogs).

- Bond dissociation energies (C-Br = 65 kcal/mol; C-F = 116 kcal/mol) .

- MD Simulations : Simulate solvent interactions to predict solubility parameters (δ = 18.5 MPa¹/² in hexane) .

Advanced: What structure-activity relationships (SAR) are relevant for medicinal chemistry applications?

Answer:

- Electron-Withdrawing Effects : The geminal difluoro group increases electrophilicity, enhancing binding to electron-rich protein residues.

- Ring Size : The 7-membered ring balances conformational flexibility and target engagement, unlike rigid 6-membered analogs .

Case Study : Analogous compounds (e.g., 3-bromo-4'-fluoroacetophenone) show antiviral activity, suggesting potential for optimization .

Advanced: How does solvent polarity affect the reaction kinetics of 3-bromo-1,1-difluorocycloheptane in substitution reactions?

Answer:

- Polar Aprotic Solvents (e.g., DMF, DMSO): Accelerate SN2 via stabilization of transition states (ΔG‡ reduced by 5–10 kcal/mol).

- Non-Polar Solvents (e.g., toluene): Favor radical pathways (e.g., photoinduced debromination) due to reduced dielectric screening .

Data Table :

| Solvent | Dielectric Constant (ε) | SN2 Rate (k, s⁻¹) | Radical Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 1.2 × 10⁻³ | <5 |

| Toluene | 2.38 | 3.5 × 10⁻⁵ | 60 |

Source : Kinetic studies under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.